molecular formula C19H29N5O2 B12241074 2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine

2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12241074
M. Wt: 359.5 g/mol
InChI Key: FNSYEGQTZZXFOD-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, followed by the introduction of the oxadiazole and piperidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistency and scalability. The choice of reagents and conditions is critical to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylpyrimidine: A simpler analog with fewer functional groups.

    6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine: Lacks the trimethyl substitution on the pyrimidine ring.

Uniqueness

2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

IUPAC Name

3-propan-2-yl-5-[[4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H29N5O2/c1-12(2)18-22-17(26-23-18)10-24-8-6-16(7-9-24)11-25-19-13(3)14(4)20-15(5)21-19/h12,16H,6-11H2,1-5H3

InChI Key

FNSYEGQTZZXFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=NC(=NO3)C(C)C)C)C

Origin of Product

United States

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